O-Nornuciferine

Übersicht

Beschreibung

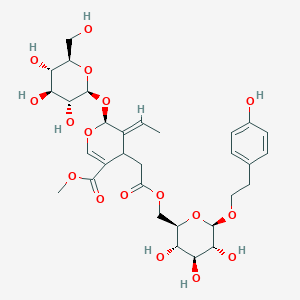

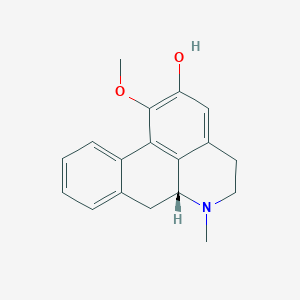

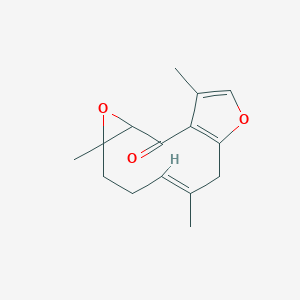

O-Nornuciferine is an aporphine-type alkaloid from the lotus leaf . It is a potent hERG channel inhibitor . The IC50 of O-Nornuciferine is 7.91 μM in vitro hERG blockages measured in HEK293 cells .

Molecular Structure Analysis

The molecular weight of O-Nornuciferine is 281.35, and its formula is C18H19NO2 . The structure of O-Nornuciferine is classified as Alkaloids, Isoquinoline Alkaloids, Phenols, and Monophenols .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

O-Nornuciferine has been studied for its pharmacokinetics in rat plasma and the brain . The compound was found to be rapidly absorbed into the blood and brain after oral administration . This research can help us better understand the characteristics and neuro-pharmacological effects of the lotus alkaloid fraction .

Extraction and Identification

O-Nornuciferine is one of the five kinds of isoquinoline alkaloids extracted from Nelumbo nucifera leaves . The extraction process involves supercritical CO2, and the alkaloids are then identified using high-performance liquid chromatography combined with ion trap/time-of-flight mass spectrometry .

Antioxidant Activity

Research has shown that O-Nornuciferine exhibits antioxidant activity . This property is mainly due to the radical scavenging activity of the compound .

Anti-HIV Activity

O-Nornuciferine is one of the isoquinoline alkaloids isolated from the leaves of Nelumbo nucifera that has demonstrated potent anti-HIV activity .

Melanogenesis Inhibitory Activity

O-Nornuciferine has been found to inhibit melanogenesis . The compound forms a carbamate salt via the formation of an unstable carbamic acid by absorbing carbon dioxide from the air .

Anticancer Activity

O-Nornuciferine, as part of the Nelumbo nucifera Gaertn. cv. Rosa-plena extract, has been found to inhibit the proliferation of human melanoma, prostate, and gastric cancer cells .

Anti-hyperlipidemia and Anti-obesity Effects

O-Nornuciferine, as a major alkaloid from Nelumbo nucifera leaves, exhibits anti-hyperlipidemia and anti-obesity effects .

Anti-inflammatory and Anti-hyperuricemic Effects

O-Nornuciferine also shows anti-inflammatory and anti-hyperuricemic effects . These properties make it a potential candidate for the treatment of related diseases.

Zukünftige Richtungen

The transcriptomic database provides new directions for future studies on clarifying the aporphine alkaloid pathway . Furthermore, the bioavailability, pharmacokinetics, and possible adverse effects of N. nucifera-derived phytochemicals, as well as current limitations, challenges, and future research directions, are also discussed .

Eigenschaften

IUPAC Name |

(6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXOIHNFHOEPHN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953513 | |

| Record name | 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Nornuciferine | |

CAS RN |

3153-55-7 | |

| Record name | (-)-Nornuciferine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6a-beta-Aporphin-2-ol, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nornuciferine, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D75P3S5Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of N-Methylasimilobine in nature?

A1: N-Methylasimilobine is found in various plant species, with Nelumbo nucifera (lotus) and Stephania cepharantha being notable sources. [, , , ] In Nelumbo nucifera, it is primarily found in the leaves, but also present in the flowers and stems. [, , ] It has also been isolated from the seeds of Stephania cepharantha. []

Q2: What is the chemical structure of N-Methylasimilobine?

A2: N-Methylasimilobine is an aporphine alkaloid. Its structure consists of a tetracyclic ring system with a methoxy group at position 1 and a methyl group on the nitrogen atom at position 7.

Q3: What is the molecular formula and weight of N-Methylasimilobine?

A3: The molecular formula of N-Methylasimilobine is C18H19NO2. It has a molecular weight of 281.35 g/mol. []

Q4: Has the structure of N-Methylasimilobine been confirmed using spectroscopic methods?

A4: Yes, the structure of N-Methylasimilobine has been elucidated using various spectroscopic methods, including 1H and 13C NMR spectroscopy, as well as mass spectrometry. [, , ]

Q5: What are the reported biological activities of N-Methylasimilobine?

A5: N-Methylasimilobine exhibits several biological activities, including:

- Acetylcholinesterase (AChE) inhibition: It shows potent AChE inhibitory activity, suggesting potential for Alzheimer's disease treatment. []

- Anti-cancer activity: It has demonstrated cytotoxic activity against human melanoma, prostate, and gastric cancer cell lines. []

- Antioxidant activity: It displays antioxidant properties, contributing to its potential health benefits. []

Q6: How does N-Methylasimilobine interact with acetylcholinesterase (AChE)?

A6: N-Methylasimilobine acts as a reversible and non-competitive inhibitor of AChE. [] While the exact binding site is yet to be fully elucidated, molecular modeling studies suggest interactions with the enzyme's active site. []

Q7: Is there any research on Structure-Activity Relationships (SAR) for N-Methylasimilobine?

A7: While specific SAR studies on N-Methylasimilobine are limited, research on related aporphine alkaloids suggests that the presence and position of substituents on the aromatic ring system can significantly influence biological activity. [, ]

Q8: What analytical methods are used to characterize and quantify N-Methylasimilobine?

A8: Various analytical techniques are employed for N-Methylasimilobine analysis, including:

- High-Performance Liquid Chromatography (HPLC): Commonly used with different detection methods like photodiode array detection (PDA) and mass spectrometry (MS) for separation and quantification. [, , , ]

- Leaf Spray Mass Spectrometry (LS-MS): Utilized for rapid in situ analysis and profiling of alkaloids in plant material. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: Employed for structural characterization and confirmation. []

Q9: Are there any specific extraction methods optimized for N-Methylasimilobine from plant sources?

A9: Several extraction techniques have been investigated for N-Methylasimilobine, including:

- Solid-phase extraction (SPE): Used as a pre-treatment step before HPLC analysis to isolate and concentrate alkaloids from plant extracts. []

- Emulsion Liquid Membrane (ELM): A novel method for separating and extracting N-Methylasimilobine and related alkaloids from Nelumbo nucifera. []

- Deep Eutectic Solvents (DESs): A green chemistry approach for extracting alkaloids, including N-Methylasimilobine, from Nelumbo nucifera leaves. []

- Ultrahigh Pressure-Assisted Extraction (UPE): Combined with cloud point extraction (CPE) for rapid extraction and pre-concentration of alkaloids from Nelumbo nucifera leaves. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

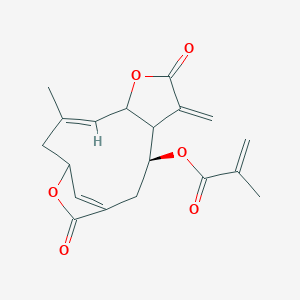

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)